molecular formula C10H13ClN2O3 B2408036 2-[2-(Methylamino)acetamido]benzoic acid hydrochloride CAS No. 1153234-38-8

2-[2-(Methylamino)acetamido]benzoic acid hydrochloride

Cat. No.: B2408036
CAS No.: 1153234-38-8
M. Wt: 244.68
InChI Key: XDYUTICSOITAFH-UHFFFAOYSA-N
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Description

2-[2-(Methylamino)acetamido]benzoic acid hydrochloride is a chemical compound with the molecular formula C10H13ClN2O3 and a molecular weight of 244.68 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a methylaminoacetamido group.

Scientific Research Applications

2-[2-(Methylamino)acetamido]benzoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Safety and Hazards

The compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Methylamino)acetamido]benzoic acid hydrochloride typically involves the reaction of methylamine with a suitable benzoic acid derivative. One common method involves the methylation of o-aminobenzoic acid methyl ester using dimethyl sulfate, followed by hydrolysis and subsequent reaction with methylamine . The reaction conditions often include room temperature and the use of solvents like dichloromethane and ethyl acetate for extraction and purification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Methylamino)acetamido]benzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-[2-(Methylamino)acetamido]benzoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)benzoic acid
  • 2-(Methylamino)acetamido]benzoic acid
  • 2-(Methylamino)acetyl]benzoic acid

Uniqueness

2-[2-(Methylamino)acetamido]benzoic acid hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and reactivity, making it valuable for various applications .

Properties

IUPAC Name

2-[[2-(methylamino)acetyl]amino]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3.ClH/c1-11-6-9(13)12-8-5-3-2-4-7(8)10(14)15;/h2-5,11H,6H2,1H3,(H,12,13)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYUTICSOITAFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NC1=CC=CC=C1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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